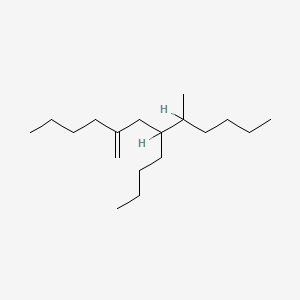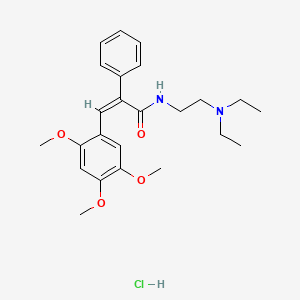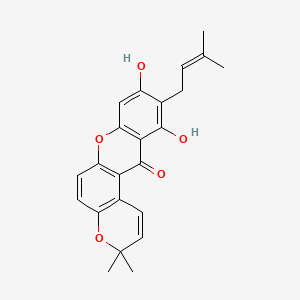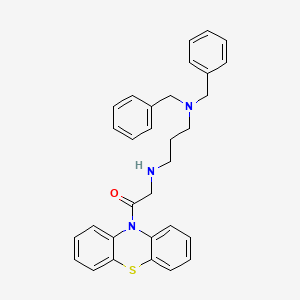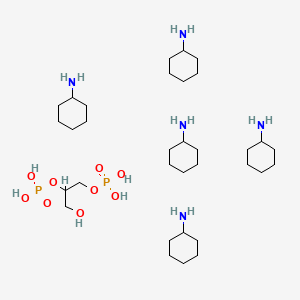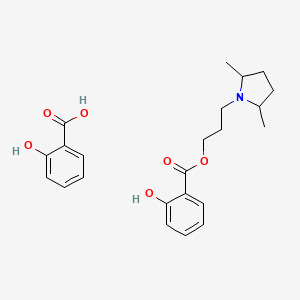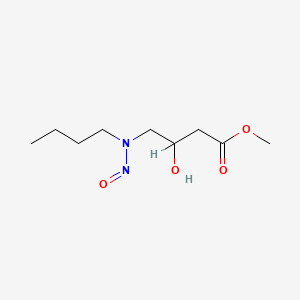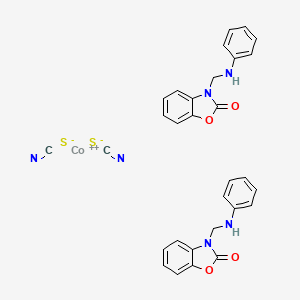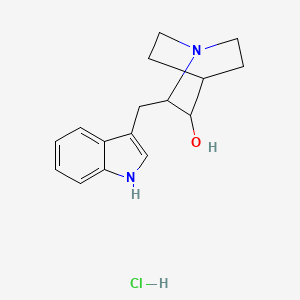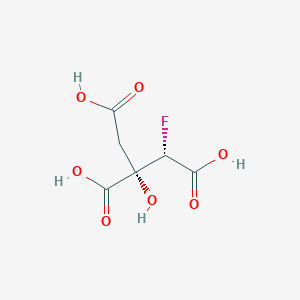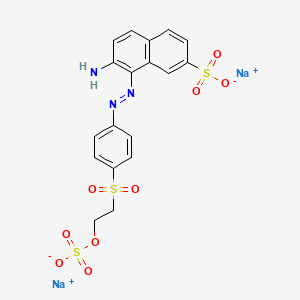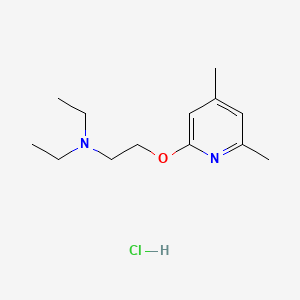
Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a diethylaminoethoxy group and two methyl groups at the 4 and 6 positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride typically involves the reaction of 2,4,6-trimethylpyridine with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions where the diethylaminoethoxy group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyridine derivatives with reduced functional groups.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as a building block in chemical synthesis makes it valuable for various applications.
作用機序
The mechanism of action of Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- Pyridine, 2-(2-dimethylaminoethoxy)-4,6-dimethyl-
- Pyridine, 2-(2-diethylaminoethoxy)-4-methyl-
- Pyridine, 2-(2-diethylaminoethoxy)-6-methyl-
Comparison: Compared to similar compounds, Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride is unique due to the presence of both diethylaminoethoxy and two methyl groups at specific positions on the pyridine ring. This unique substitution pattern can influence its chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
74195-91-8 |
|---|---|
分子式 |
C13H23ClN2O |
分子量 |
258.79 g/mol |
IUPAC名 |
2-(4,6-dimethylpyridin-2-yl)oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H22N2O.ClH/c1-5-15(6-2)7-8-16-13-10-11(3)9-12(4)14-13;/h9-10H,5-8H2,1-4H3;1H |
InChIキー |
FELPBDWCRXDVJV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC(=CC(=N1)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


